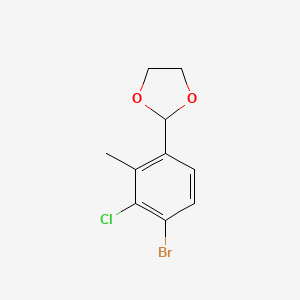

2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane

CAS No.: 2221812-33-3

Cat. No.: VC11669218

Molecular Formula: C10H10BrClO2

Molecular Weight: 277.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2221812-33-3 |

|---|---|

| Molecular Formula | C10H10BrClO2 |

| Molecular Weight | 277.54 g/mol |

| IUPAC Name | 2-(4-bromo-3-chloro-2-methylphenyl)-1,3-dioxolane |

| Standard InChI | InChI=1S/C10H10BrClO2/c1-6-7(10-13-4-5-14-10)2-3-8(11)9(6)12/h2-3,10H,4-5H2,1H3 |

| Standard InChI Key | PXICQSJSMOTYDU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1Cl)Br)C2OCCO2 |

| Canonical SMILES | CC1=C(C=CC(=C1Cl)Br)C2OCCO2 |

Introduction

Chemical Identity and Structural Characteristics

2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane (molecular formula: ) consists of a 1,3-dioxolane ring fused to a phenyl group substituted at positions 2, 3, and 4 with methyl, chloro, and bromo groups, respectively. The dioxolane ring contributes to the molecule’s stereoelectronic properties, while the halogen and alkyl substituents enhance its reactivity and potential biological activity .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 276.54 g/mol |

| Density | ~1.5 g/cm³ (estimated) |

| Boiling Point | 280–300°C (estimated) |

| LogP (Octanol-Water) | 3.2 (predicted) |

| Refractive Index | 1.55 (estimated) |

These values are derived from computational models and comparisons to structurally similar compounds, such as 2-(bromomethyl)-2-(4-fluorophenyl)-1,3-dioxolane (CAS 24169-37-7), which has a molecular weight of 261.09 g/mol . The bromine and chlorine atoms increase molecular weight and polarizability, while the methyl group enhances lipophilicity.

Synthesis and Reaction Pathways

The synthesis of 2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane likely involves cyclization or substitution reactions. A plausible route draws parallels to the preparation of (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate, a key intermediate for the drug mitratapide .

Key Synthetic Steps:

-

Precursor Preparation:

-

4-Bromo-3-chloro-2-methylaniline (CAS 627531-47-9) serves as a starting material. Oxidation of the aniline group to a ketone (e.g., via Sandmeyer reaction) yields 2-bromo-1-(4-chloro-2-methylphenyl)-ethanone.

-

Cyclization with a diol (e.g., ethylene glycol) under acidic conditions forms the dioxolane ring. Methanesulfonic acid or p-toluenesulfonic acid catalyzes this reaction, as demonstrated in analogous syntheses .

-

-

Solvent-Free Optimization:

Table 2: Comparative Reaction Yields for Analogous Dioxolanes

| Compound | Yield (Prior Art) | Yield (Optimized) | Conditions |

|---|---|---|---|

| Compound A (Mitratapide Intermediate) | 23.7% | 64.8% | Solvent-free, |

| 2-(2-Bromoethyl)-1,3-dioxolane | 73% | N/A | Toluene, |

Physicochemical Properties and Stability

The compound’s stability is influenced by its halogen substituents and the dioxolane ring. Bromine and chlorine atoms render the molecule susceptible to nucleophilic substitution, while the dioxolane ring may undergo acid-catalyzed hydrolysis.

Thermal and Chemical Stability:

-

Thermal Decomposition: Predicted to decompose above 250°C, releasing hydrogen bromide and hydrogen chloride gases.

-

Hydrolytic Sensitivity: The dioxolane ring is stable under neutral conditions but hydrolyzes in acidic or basic media to form diols and ketones .

Spectroscopic Data (Predicted):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume